molecular formula C15H11F3O B7990913 3'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone

3'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7990913
M. Wt: 264.24 g/mol
InChI Key: WKNUDIISSSOTRI-UHFFFAOYSA-N
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Description

3'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone (CAS: Not explicitly provided; molecular formula: C₉H₇F₃O) is a fluorinated aromatic ketone featuring a trifluoromethyl group at the acetyl position and a 3-methylphenyl substituent on the aromatic ring. This compound has garnered attention primarily for its role as a potent acetylcholinesterase (AChE) inhibitor, with experimental binding free energy (ΔGEXP) of -11.80 kcal/mol, closely matching computational predictions (ΔGML = -12.16 kcal/mol) . Its efficacy as a positive control in AChE inhibition assays highlights its significance in neurodegenerative disease research, particularly Alzheimer’s therapy .

The trifluoromethyl group enhances electron-withdrawing effects, while the 3-methylphenyl substituent introduces steric and electronic modulation, influencing binding affinity and reactivity. Below, we systematically compare this compound with structurally related analogs to elucidate substituent effects on biological activity, synthetic utility, and physicochemical properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(3-methylphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(19)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNUDIISSSOTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Methylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-methylacetophenone and trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of 3’-(3-Methylphenyl)-2,2,2-trifluoroacetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3’-(3-Methylphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3’-(3-Methylphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-(3-Methylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Position and Type

    Parent Compound: 2,2,2-Trifluoroacetophenone

    • Substituents: No aromatic ring substituents.
    • Applications: Serves as a precursor for fluorinated compounds (e.g., 2-chloro-2,2-difluoroacetophenone synthesis via halogen exchange) and as an organocatalyst in epoxidation and N-oxide formation reactions .
    • Reactivity : The trifluoromethyl group’s strong electron-withdrawing nature accelerates reactions like hydroboration (quantitative yield in 15 minutes at room temperature) compared to sterically hindered analogs .

    3'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone

    • Substituents : 3-methylphenyl group introduces mild electron-donating effects (+I effect) and steric bulk.
    • Biological Impact : The methyl group enhances AChE binding affinity, likely through hydrophobic interactions in the enzyme’s active site, as evidenced by its superior ΔG relative to unsubstituted analogs .

    4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone

    • Substituents : 4-chloro (electron-withdrawing) and 3-methyl groups.
    • Safety Profile : Classified under GHS hazard codes (e.g., UN 2810) due to irritant and corrosive properties, highlighting the impact of chloro substituents on toxicity .
Electron-Withdrawing vs. Electron-Donating Groups

    2,2,2,3'-Tetrafluoroacetophenone (CAS: 708-64-5)

    • Substituents : 3-fluoro group on the aromatic ring.

Biological Activity

3'-(3-Methylphenyl)-2,2,2-trifluoroacetophenone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroacetophenone moiety and a methylphenyl substituent. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14F3O
  • Molecular Weight : 292.28 g/mol

Biological Activity Overview

Research on this compound indicates various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines.
  • Mechanism of Action : The biological activity may be attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound was assessed through minimum inhibitory concentration (MIC) tests against various pathogens. The results are summarized in the following table:

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli60
Pseudomonas aeruginosa70

These findings indicate that the compound possesses significant antibacterial activity, particularly against gram-positive bacteria.

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of the compound on several cancer cell lines. The results are as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
A549 (lung cancer)20
MCF-7 (breast cancer)18

The compound demonstrated notable cytotoxicity against these cell lines, suggesting its potential as an anticancer agent. The exact mechanisms remain to be fully elucidated but may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Phytochemical Analysis highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in combating antibiotic resistance .
  • Antiproliferative Effects : Another investigation focused on the antiproliferative effects of the compound against various cancer cell lines, revealing that it significantly inhibited cell growth in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Protein Targets : The trifluoromethyl group may enhance lipophilicity and facilitate interactions with membrane-bound proteins.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.

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